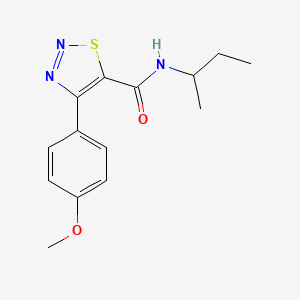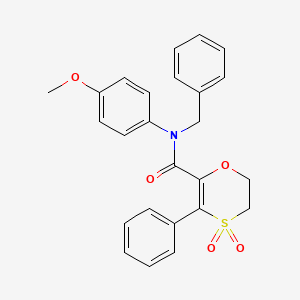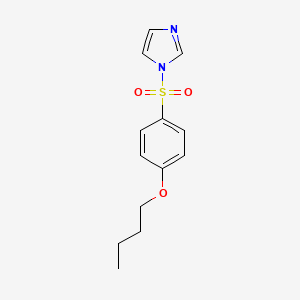
N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising biological activities such as antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential therapeutic agent for treating infections and cancer.
Agriculture: Thiadiazole derivatives, including this compound, have shown potential as agrochemicals with herbicidal and pesticidal activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of enzymes essential for microbial growth or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response, leading to its therapeutic effects.
Comparación Con Compuestos Similares
N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiadiazole derivatives include 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide and 4-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide.
Uniqueness: The presence of the butan-2-yl and 4-methoxyphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other thiadiazole derivatives.
Propiedades
Fórmula molecular |
C14H17N3O2S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3O2S/c1-4-9(2)15-14(18)13-12(16-17-20-13)10-5-7-11(19-3)8-6-10/h5-9H,4H2,1-3H3,(H,15,18) |
Clave InChI |
NLYLFCAKYBDGSB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B15106470.png)

![2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole](/img/structure/B15106491.png)

![12-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15106508.png)
![2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15106510.png)


![8-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15106538.png)
![N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide](/img/structure/B15106543.png)
![(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15106547.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide](/img/structure/B15106554.png)

![[(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B15106572.png)
